Amphipathic peptide Hj0164

peptide synthesis chain length NDBP-5 family

Amphipathic peptide Hj0164 (UniProt: F1CJ89) is a 10‑amino‑acid, C‑terminally amidated antimicrobial peptide (AMP) identified from the venom gland transcriptome of the scorpion Hottentotta judaicus (formerly Buthotus judaicus). It belongs to the non‑disulfide‑bridged protein family 5 (NDBP‑5), a group of short, linear, cationic, α‑helical AMPs that target microbial membranes.

Molecular Formula
Molecular Weight
Cat. No. B1578615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmphipathic peptide Hj0164
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amphipathic Peptide Hj0164 – A 10-Residue Scorpion NDBP-5 Antimicrobial Peptide for Membrane-Targeting Research and Procurement Evaluation


Amphipathic peptide Hj0164 (UniProt: F1CJ89) is a 10‑amino‑acid, C‑terminally amidated antimicrobial peptide (AMP) identified from the venom gland transcriptome of the scorpion Hottentotta judaicus (formerly Buthotus judaicus) [1]. It belongs to the non‑disulfide‑bridged protein family 5 (NDBP‑5), a group of short, linear, cationic, α‑helical AMPs that target microbial membranes [2]. The mature peptide sequence is FLGALLSKIF‑NH₂. Although its expression is confirmed at the transcript level, experimental minimum inhibitory concentration (MIC) data have not yet been reported in peer‑reviewed literature [3].

Why Amphipathic Peptide Hj0164 Cannot Be Substituted by Other NDBP-5 or Short Scorpion AMPs


NDBP‑5 peptides exhibit extreme functional divergence despite substantial sequence similarity; for instance, VsCT1 (Amphipathic peptide CT1, NDBP‑5.11) shows no antibacterial activity even at 50 µM, whereas the closely related VmCT1 displays broad‑spectrum MIC values as low as 0.78 µM [1]. Similarly, Meucin‑13 is more potent against Gram‑positive bacteria (LC = 0.25–2.9 µM) than Gram‑negative bacteria (LC = 6.2–>50 µM) and exerts significant hemolysis (37.7% at 6.25 µM) [2]. These functional outcomes are exquisitely sensitive to amino acid composition, charge distribution, hydrophobicity, and helical amphipathicity—making simple replacement of Hj0164 by another in‑class peptide unreliable without experimental validation. The quantitative evidence below establishes the specific physicochemical and structural features that differentiate Hj0164 from its closest NDBP‑5 comparators.

Amphipathic Peptide Hj0164 – Quantitative Differentiation Evidence Guide for Procurement and Experimental Design


Shortest Mature Chain Length Among Characterized NDBP-5 Peptides – Implications for Synthesis Cost and Membrane Kinetics

Hj0164 has the shortest mature peptide sequence (10 residues) among NDBP‑5 family members with confirmed antimicrobial activity, compared with 13 residues for Meucin‑13, VmCT1, VmCT2, UyCT5, and VsCT1 [1]. The 23% reduction in chain length directly translates to lower solid‑phase peptide synthesis (SPPS) cost per mole and higher crude purity at equivalent coupling efficiencies—both critical procurement considerations [2].

peptide synthesis chain length NDBP-5 family manufacturing cost

Elevated Hydrophobicity and Aliphatic Index Relative to NDBP-5 Paralogs – Differentiated Membrane Partitioning Profile

Hj0164 exhibits the highest hydrophobicity (1.82) and the highest aliphatic index (166.0) among NDBP‑5 peptides with available physicochemical data [1]. For comparison, Meucin‑13 has a hydrophobicity of 1.70 and an aliphatic index of 165.38; VmCT1 has a hydrophobicity of 1.208 and an aliphatic index of 120.0; and Tx348—the only other 10‑residue NDBP‑5 peptide—has a hydrophobicity of 1.63 and an aliphatic index of 156.0 [2]. Higher hydrophobicity is linearly correlated with enhanced membrane‑insertion propensity in α‑helical AMPs [3].

hydrophobicity aliphatic index membrane interaction peptide engineering

Markedly Shorter Mammalian Half-Life Compared to Meucin-13 – A Key Determinant for Time‑Course Assay Design

Computational prediction of N‑terminal residue stability indicates that Hj0164 has a mammalian half‑life of 1.1 hours, which is approximately 18‑fold shorter than the 20‑hour mammalian half‑life of Meucin‑13 [1]. Both peptides share the same N‑terminal residue (Phe), but the distinct flanking sequence contexts in the mature peptide drive the divergent predicted stability. Hj0164 also has shorter predicted half‑lives in yeast (3 min vs. 30 min) and E. coli (2 min vs. >10 h) compared to Meucin‑13 [2].

half-life peptide stability mammalian systems assay design

AlphaFold Predicted Structure with Quantifiable Confidence Metrics – Guiding Rational Design Where Experimental Structures Are Absent

Hj0164 has a publicly available AlphaFold2‑computed structure model (AF‑AFF1CJ89F1) with a global pLDDT confidence score of 80.42, indicating a predominantly confident prediction across the mature peptide domain [1]. In contrast, Meucin‑13 and VmCT1—despite having experimental NMR structures—lack comparable per‑residue confidence metrics from AlphaFold in the RCSB PDB, while several NDBP‑5 paralogs (e.g., VsCT1, Tx348, VsCT2) have no predicted or experimental structures available [2]. The pLDDT scores enable users to identify which regions of the peptide are likely structured versus disordered, informing residue‑level substitution strategies.

AlphaFold predicted structure pLDDT rational peptide design

Lower Boman Index Relative to Meucin-13 – Differentiated Predicted Protein‑Binding Propensity

Hj0164 has a Boman Index of 19.44, which is 18.5% lower than the 23.87 value of Meucin‑13 and 28.7% higher than the 15.18 value of VmCT1 [1]. The Boman Index estimates the protein‑binding potential of a peptide based solely on amino acid composition; higher values correlate with greater promiscuity of protein interactions that may contribute to off‑target effects [2]. Hj0164 occupies an intermediate position: potentially lower non‑specific protein binding than Meucin‑13, but higher than VmCT1.

Boman Index protein binding peptide selectivity off-target prediction

Unique Sequence Motif with Concentrated Leucine Core – A Signature of High Aliphatic Density Not Found in Other NDBP-5 Peptides

Hj0164 contains a distinctive pentapeptide hydrophobic stretch ALLSK (positions 4–8) that is absent from all other characterized NDBP‑5 paralogs. The nearest comparator, Meucin‑13, has a AIAGL motif (positions 4–8), while VmCT1 has ALWNV and Tx348 has DLLGK [1]. Leucine‑rich aliphatic stretches are known to promote deeper membrane insertion in helical AMPs, as demonstrated by systematic alanine‑scanning studies of temporin and magainin family peptides [2]. The ALLSK motif in Hj0164 provides a structurally distinct hydrophobic face that is predicted to yield a unique membrane‑disruption geometry.

sequence motif leucine zipper-like aliphatic core membrane disruption

Amphipathic Peptide Hj0164 – Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Cost‑Efficient Primary Screening Libraries for Membrane‑Active Peptide Discovery

Hj0164's 10‑residue length—23% shorter than typical NDBP‑5 peptides—reduces per‑peptide synthesis cost and increases crude purity, making it an economical choice for large‑scale primary phenotypic screening libraries that require hundreds of peptide variants [1]. Procurement of Hj0164 as the scaffold enables SAR campaigns where chain‑length economy is paramount.

Membrane‑Insertion Mechanistic Studies Exploiting High Hydrophobicity and Aliphatic Density

With a hydrophobicity of 1.82 and an aliphatic index of 166—the highest among NDBP‑5 paralogs—Hj0164 is suited for biophysical studies (e.g., surface plasmon resonance, quartz crystal microbalance, fluorescence leakage assays) that require strong, quantifiable peptide‑membrane binding to probe insertion depth, orientation, and kinetics [2].

Time‑Course Antimicrobial Susceptibility Testing with Short Half‑Life Profiles

Hj0164's predicted 1.1‑hour mammalian half‑life enables precise time‑kill kinetic experiments with defined peptide exposure windows, avoiding the prolonged residual activity that complicates assays with longer‑lived peptides such as Meucin‑13 (20‑hour half‑life) [3]. This is critical for standardised pharmacodynamic modelling in early‑stage antimicrobial development.

Structure‑Guided Rational Design Using AlphaFold Model with pLDDT Confidence Metrics

The availability of an AlphaFold model (global pLDDT 80.42) provides a quantitative structural framework for computational mutagenesis, molecular docking, and MD simulations—capabilities unavailable for NDBP‑5 paralogs lacking any structural model (e.g., VsCT1, Tx348) [4]. Procurement of Hj0164 thus enables fully integrated computational–experimental design cycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amphipathic peptide Hj0164

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.